molecular formula C10H16N4O2 B11794539 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11794539
M. Wt: 224.26 g/mol
InChI Key: AVBZGYWPLWPLGB-UHFFFAOYSA-N
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Description

1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with two methyl groups, a triazole ring, and a carboxylic acid functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the piperidine moiety and carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It can be employed in the study of biological pathways and interactions, particularly those involving triazole-containing compounds.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine moiety may interact with biological receptors. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
  • 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxaldehyde

Uniqueness

Compared to similar compounds, 1-(1,4-Dimethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its carboxylic acid functional group, which imparts unique chemical reactivity and potential for forming salts and esters. This functional group also enhances the compound’s solubility and bioavailability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

1-(1,4-dimethylpiperidin-4-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H16N4O2/c1-10(3-5-13(2)6-4-10)14-7-8(9(15)16)11-12-14/h7H,3-6H2,1-2H3,(H,15,16)

InChI Key

AVBZGYWPLWPLGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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